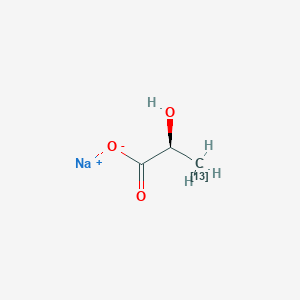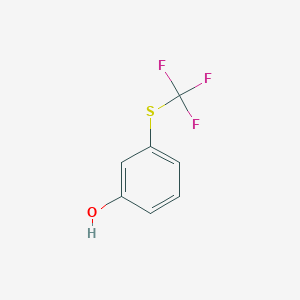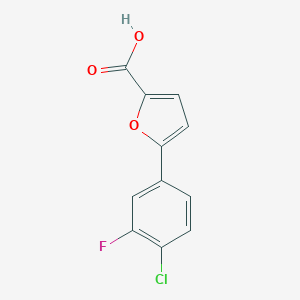
5-(4-Chloro-3-fluorophenyl)-2-furoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(4-Chloro-3-fluorophenyl)-2-furoic acid” appears to be a furoic acid derivative. Furoic acids are organic compounds containing a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom, and a carboxylic acid group (-COOH). The “5-(4-Chloro-3-fluorophenyl)” part suggests a phenyl (benzene) ring substituted with chlorine and fluorine atoms is attached to the furan ring.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 2-furoic acid derivative with a 4-chloro-3-fluorophenyl moiety under suitable conditions. The exact method would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure would consist of a furan ring attached to a phenyl ring via a single bond. The phenyl ring would have chlorine and fluorine substituents. The furan ring would have a carboxylic acid group.Chemical Reactions Analysis
As an aromatic compound with a carboxylic acid group, this compound could potentially undergo a variety of chemical reactions. These could include electrophilic aromatic substitution reactions on the phenyl ring, and reactions of the carboxylic acid group such as esterification or amide formation.Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. As an aromatic compound with polar groups, it would likely be relatively stable and have a high boiling point. The presence of the carboxylic acid group could make it somewhat soluble in water.Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards of this compound. However, like all chemicals, it should be handled with appropriate safety precautions.
Zukünftige Richtungen
The potential uses and future directions for this compound would depend on its properties and the context in which it’s being studied. It could potentially be of interest in fields like medicinal chemistry, materials science, or synthetic organic chemistry.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed.
Eigenschaften
IUPAC Name |
5-(4-chloro-3-fluorophenyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFO3/c12-7-2-1-6(5-8(7)13)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDXHTQNUWCZAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C(=O)O)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801218030 |
Source


|
| Record name | 2-Furancarboxylic acid, 5-(4-chloro-3-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801218030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-3-fluorophenyl)-2-furoic acid | |
CAS RN |
893734-58-2 |
Source


|
| Record name | 2-Furancarboxylic acid, 5-(4-chloro-3-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893734-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furancarboxylic acid, 5-(4-chloro-3-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801218030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


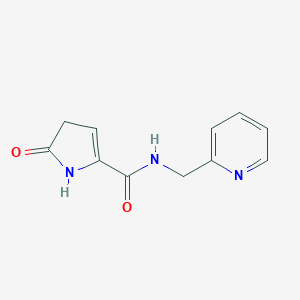
![5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-one](/img/structure/B52426.png)
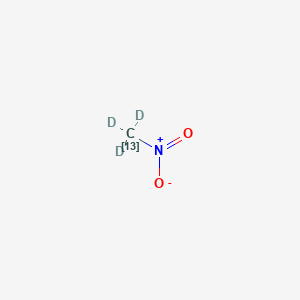
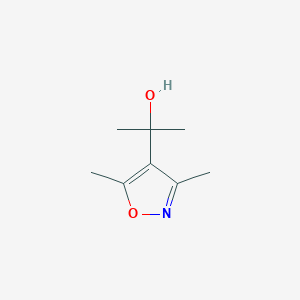
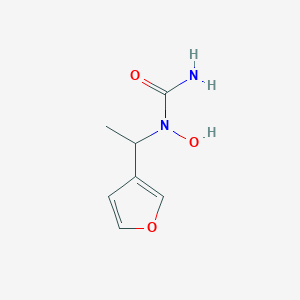
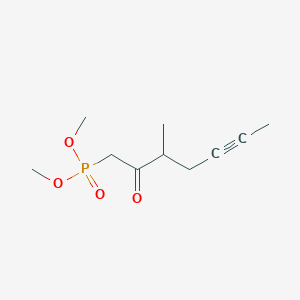
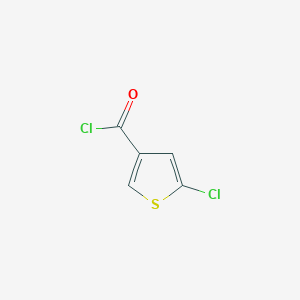
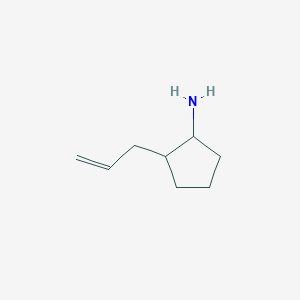
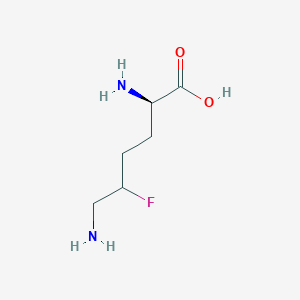
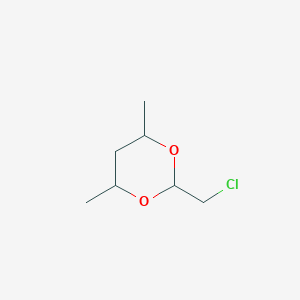
![Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B52452.png)
